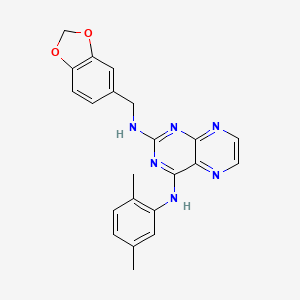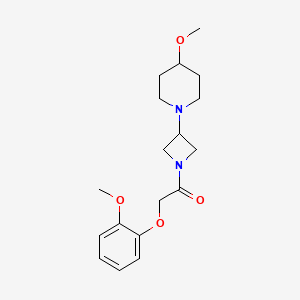![molecular formula C21H13F3N4S3 B2509236 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478048-42-9](/img/structure/B2509236.png)
2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a complex organic compound that has found varied applications in scientific research due to its unique chemical structure and properties. This compound features multiple functional groups, including a trifluoromethyl group and a thienyl ring, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine involves multiple steps:
Formation of 1,2,4-triazole ring: : Typically, 5-(methylsulfanyl)-4-phenyl-1,2,4-triazole can be synthesized from corresponding hydrazine and nitrile compounds.
Thieno[3,2-b]pyridine backbone construction: : This is achieved through cyclization reactions involving thiophene derivatives and appropriate precursors.
Integration of functional groups: : The trifluoromethyl and thienyl groups are introduced using specific reagents and reaction conditions that ensure the stability of the resulting compound.
Industrial Production Methods
Industrially, large-scale production focuses on optimizing yield and minimizing reaction time. High-pressure reactors and catalysts are employed to enhance reaction efficiency. Steps often involve batch processing and continuous flow synthesis to achieve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound's sulfur and nitrogen atoms allow it to undergo redox reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are common reagents.
Substitution: : Halogenation, nitration, and other electrophilic or nucleophilic substitutions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Major products depend on the reaction conditions but typically include modified thieno[3,2-b]pyridine derivatives with altered functional groups that can impact biological activity or material properties.
Wissenschaftliche Forschungsanwendungen
2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is used across various scientific disciplines:
Chemistry: : It serves as a precursor for synthesizing complex molecules and in studying reaction mechanisms.
Biology: : In medicinal chemistry, it's evaluated for its potential as a pharmacophore in drug design due to its unique interaction with biological macromolecules.
Medicine: : Preliminary studies suggest it may exhibit antimicrobial, anticancer, or anti-inflammatory properties, leading to its investigation as a lead compound in drug development.
Industry: : Its distinct chemical properties make it a candidate for material science applications, including the development of new polymers and organic electronic materials.
Wirkmechanismus
The compound's biological activity is often attributed to its ability to interact with specific molecular targets:
Binding to enzymes: : The compound's structure allows it to fit into enzyme active sites, inhibiting or modulating their activity.
Pathways: : It can affect signaling pathways, leading to alterations in cellular processes such as apoptosis, proliferation, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thieno[3,2-b]pyridine and 1,2,4-triazole derivatives. What sets 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine apart is the combination of functional groups, enhancing its chemical reactivity and biological activity.
Similar Compounds
Thieno[3,2-b]pyridine derivatives: : Known for their pharmaceutical applications.
1,2,4-Triazole derivatives: : Noted for their broad spectrum of biological activities.
This unique combination makes this compound a valuable compound in ongoing research.
Eigenschaften
IUPAC Name |
2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4S3/c1-29-20-27-26-19(28(20)13-6-3-2-4-7-13)18-16(14-8-5-9-30-14)17-15(31-18)10-12(11-25-17)21(22,23)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBHGXXISTSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=N4)C(F)(F)F)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2509170.png)
![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

